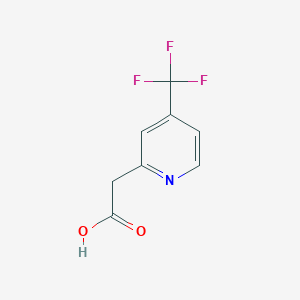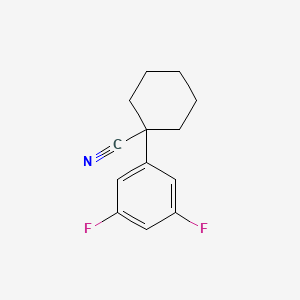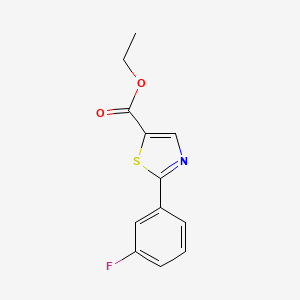
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate
説明
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate is a chemical compound with the linear formula C12H10FNO2S . It is a derivative of thiazole, a heterocyclic compound that consists of a five-membered C3NS ring .
Molecular Structure Analysis
The molecular structure of this compound consists of a thiazole ring attached to a fluorophenyl group and an ethyl ester group . The InChI string representation of the molecule isInChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 . Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the available literature, thiazoles in general are known to participate in a variety of chemical reactions. They can form free carbene particles and complex with transition metals, and their salts can be used as catalysts in certain reactions .Physical and Chemical Properties Analysis
This compound has a molecular weight of 251.28 g/mol . It has a computed XLogP3-AA value of 3.3, indicating its lipophilicity . It has no hydrogen bond donors, five hydrogen bond acceptors, and four rotatable bonds . Its exact mass and monoisotopic mass are both 251.04162790 g/mol . Its topological polar surface area is 67.4 Ų .科学的研究の応用
1. Antimicrobial and Antifungal Properties
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate derivatives have shown potential in antimicrobial and antifungal applications. For instance, a study synthesized novel thiazole compounds containing an ether structure, including a variant of this compound, demonstrating significant fungicidal activities against specific pathogens (Qiu Li-ga, 2015).
2. Anticancer Properties
Research has explored the anticancer potential of thiazole derivatives, including this compound. A study synthesized new thiazole compounds and tested their anticancer activity against breast cancer cells, revealing promising results (J. P. Sonar et al., 2020).
3. Synthesis of Hybrid Molecules
This compound has been used in the synthesis of hybrid molecules. A study involved the microwave-assisted synthesis of hybrid molecules containing this compound, investigating their antimicrobial, antilipase, and antiurease activities (Serap Başoğlu et al., 2013).
4. Photophysical and Singlet Oxygen Activation Properties
The compound has been studied for its photophysical properties and singlet oxygen activation capabilities. Research involving ethyl 2-arylthiazole-5-carboxylates, a related compound, found interesting photophysical properties and identified them as singlet-oxygen sensitizers (M. Amati et al., 2010).
5. Structural and Quantum Chemical Analysis
This compound has been subjected to structural and quantum chemical analysis. A study on the synthesis and crystal structure characterization of similar thiazole derivatives highlights the importance of noncovalent interactions in their stability and electronic properties (P. Akhileshwari et al., 2021).
6. Design of Novel Mycobacterium tuberculosis Inhibitors
The compound has been incorporated into the design of novel inhibitors targeting Mycobacterium tuberculosis. A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed using molecular hybridization, showed promising activity against Mycobacterium tuberculosis (V. U. Jeankumar et al., 2013).
作用機序
Mode of Action
Thiazole derivatives, which include this compound, are known to exhibit a wide range of biological activities . The interaction of Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate with its targets and the resulting changes are subjects of ongoing research .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, leading to diverse biological activities .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Ethyl 2-(3-fluorophenyl)thiazole-5-carboxylate plays a significant role in biochemical reactions, particularly in the context of proteomics research. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in protein synthesis and cellular behavior . Additionally, it may impact cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, leading to either inhibition or activation of their functions . This binding can result in changes in gene expression, which in turn affects cellular processes. The compound’s ability to modulate enzyme activity is particularly noteworthy, as it can lead to significant biochemical changes within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing metabolic pathways . At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions. Threshold effects have been noted, indicating that there is a specific dosage range within which the compound is effective without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, potentially affecting metabolic flux and metabolite levels . The compound’s influence on metabolic pathways can lead to changes in the production and utilization of key metabolites, thereby impacting overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in particular cellular compartments. The transport and distribution mechanisms are essential for understanding the compound’s bioavailability and its effects on different tissues.
Subcellular Localization
The subcellular localization of this compound is a critical factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes.
特性
IUPAC Name |
ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c1-2-16-12(15)10-7-14-11(17-10)8-4-3-5-9(13)6-8/h3-7H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIIGTUHXTVQOFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(S1)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695199 | |
| Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886369-79-5 | |
| Record name | Ethyl 2-(3-fluorophenyl)-1,3-thiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


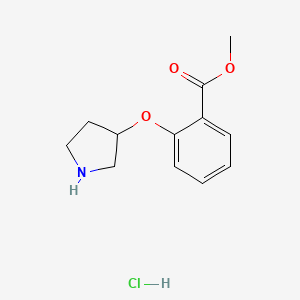


![4-[3-Amino-4-(methylsulfonyl)phenyl]-2-piperazinone](/img/structure/B1394825.png)


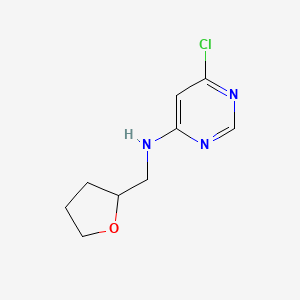

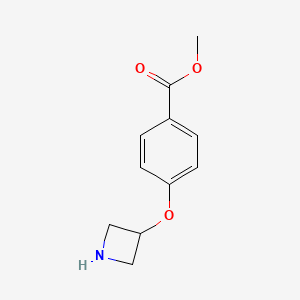
![4-[(3-Amino-2-pyridinyl)amino]-2-butanol](/img/structure/B1394834.png)
